molecular formula C17H16N2O3 B2979245 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 1105217-41-1

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B2979245
CAS No.: 1105217-41-1
M. Wt: 296.326
InChI Key: QZFGDVUGNVMWOM-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a fused oxazole-furan core and a chiral N-(1-phenylethyl) substituent. The oxazole ring (1,2-oxazole) is substituted at the 5-position with a furan-2-yl group, while the acetamide backbone is functionalized with a phenylethylamine moiety. Its synthesis likely involves coupling of preformed oxazole intermediates with activated acetamide precursors, analogous to methods described for related compounds .

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(13-6-3-2-4-7-13)18-17(20)11-14-10-16(22-19-14)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFGDVUGNVMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as furfural or furan-2-carboxylic acid.

    Formation of the oxazole ring: The oxazole ring can be synthesized by the cyclization of a suitable precursor, such as an α-haloketone with an amide.

    Coupling of the furan and oxazole rings: This step involves the formation of a bond between the furan and oxazole rings, typically through a condensation reaction.

    Introduction of the acetamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Dihydrooxazole derivative.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiadiazole-Based Acetamides ()

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the acetamide backbone but replace the oxazole with a 1,3,4-thiadiazole ring. Key differences include:

  • Electronic Properties : Thiadiazoles exhibit greater electron-withdrawing character compared to oxazoles, influencing reactivity and binding interactions.
  • Melting Points : Thiadiazole derivatives (e.g., 5g: 168–170°C) generally have higher melting points than oxazole analogs due to increased polarity and intermolecular interactions .
Table 1: Physical Properties of Selected Thiadiazole Acetamides
Compound Yield (%) Melting Point (°C)
5e 74 132–134
5f 79 158–160
5h 88 133–135

Triazole-Based Acetamides ()

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide feature triazole rings instead of oxazole. Key distinctions:

  • Synthetic Routes : Triazoles are often synthesized via copper-catalyzed azide-alkyne cycloaddition (Click chemistry), whereas oxazoles may require cyclodehydration or condensation .
  • Bioactivity : Triazole derivatives (e.g., 6b, 6c) in show strong anti-inflammatory and anti-exudative activity, attributed to nitro or methoxy substituents on the aryl groups .
Table 2: Spectroscopic Data for Triazole Acetamides ()
Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ ppm)
6a 1671 5.38 (–NCH₂CO–), 7.20–8.36 (Ar–H)
6b 1682 5.48 (–OCH₂), 8.36 (triazole), 10.79 (–NH)
6c 1676 8.40 (triazole), 11.02 (–NH)

Substituent Effects on Acetamide Backbone

Aromatic Substituents ()

  • Phenylethyl vs.
  • Halogenation: Chlorinated derivatives (e.g., : metazachlor, ofurace) exhibit pesticidal activity, whereas non-halogenated compounds (e.g., ) are explored for anti-inflammatory applications .

Heteroatom Modifications

  • Sulfur vs. Oxygen : Thioacetamide derivatives (e.g., 5e–5m in ) display distinct solubility and metabolic stability compared to oxygen-containing analogs.

Biological Activity

Overview

The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and biochemical data related to its biological activity.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 245.26 g/mol
  • Structure : The compound features a furan ring fused with an oxazole ring, along with an acetamide moiety attached to a phenylethyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of oxazole and furan have demonstrated efficacy against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, a study reported that similar compounds inhibited proliferation in breast cancer cell lines through downregulation of key oncogenes .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. Notably, it has been investigated as a potential inhibitor of tyrosinase, an enzyme critical in melanin synthesis, which could have implications for skin disorders and pigmentation issues .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Study : A series of furan-containing oxazoles were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Efficacy : In vitro tests on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations as low as 10 µM. The underlying mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Enzyme Interaction Analysis : Kinetic studies revealed that the compound acts as a competitive inhibitor for tyrosinase with an IC50 value in the low micromolar range. This suggests potential applications in cosmetic formulations aimed at skin lightening .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of tyrosinase

Q & A

Q. How can the synthetic yield of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide be optimized?

Methodological Answer: Optimization involves:

  • Catalyst selection : Use triethylamine as a base to facilitate nucleophilic substitution (e.g., in chloroacetylation reactions) .
  • Reaction monitoring : Employ TLC to track reaction progress and minimize side products .
  • Solvent and temperature : Reflux conditions (e.g., 150°C in pyridine with zeolite catalysts) enhance reaction efficiency .
  • Purification : Recrystallization from pet-ether or ethanol improves purity .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

  • 1H NMR : Confirms proton environments (e.g., furan, oxazole, and acetamide moieties) .
  • IR spectroscopy : Validates functional groups (C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
  • LC-MS : Determines molecular weight and purity .
  • Elemental analysis : Ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-exudative activity of this compound?

Methodological Answer:

  • In vivo models : Use formalin-induced rat paw edema to measure anti-exudative activity (AEA). Parameters include edema volume reduction and histopathological analysis .
  • Dose-response studies : Administer compound derivatives (e.g., 3.1–3.21 series) at 10–100 mg/kg to establish efficacy thresholds .
  • Control groups : Compare with reference drugs (e.g., indomethacin) and vehicle controls .

Q. How can structural contradictions in pharmacological data be resolved?

Methodological Answer:

  • Systematic substitution : Introduce functional groups (e.g., fluorine, methoxy) at specific positions on the phenyl or furan rings to isolate activity-contributing moieties .
  • Statistical modeling : Apply QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent electronic effects (Hammett constants) with anti-inflammatory activity .
  • Cross-validation : Compare in vitro (e.g., COX inhibition) and in vivo results to identify outliers .

Q. What computational strategies predict the biological activity of derivatives?

Methodological Answer:

  • PASS program : Predicts biological targets (e.g., analgesic or anti-inflammatory potential) based on structural fingerprints .
  • Molecular docking : Simulate binding interactions with receptors (e.g., COX-2 or TNF-α) using software like AutoDock .
  • Reaction path search : Integrate quantum chemical calculations (e.g., DFT) with ICReDD’s experimental feedback loop to prioritize synthetically feasible derivatives .

Q. Which in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent models : Administer the compound intravenously/orally to measure:
    • Bioavailability : Plasma concentration via HPLC-MS .
    • Half-life : Time-course studies over 24–72 hours .
    • Metabolite identification : Use liver microsomes or urine analysis to detect phase I/II metabolites .

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